molecular formula C12H13N3O5 B11695535 3-hydroxy-3-(morpholin-4-yl)-5-nitro-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(morpholin-4-yl)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11695535
M. Wt: 279.25 g/mol
InChI Key: FTLWAFXNQCWRGD-UHFFFAOYSA-N
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Description

3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a morpholine ring, a nitro group, and a hydroxy group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, introduction of the nitro group, and attachment of the morpholine ring. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by nitration and subsequent morpholine substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group and morpholine ring plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-3-(MORPHOLIN-4-YL)-5-NITRO-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the combination of its hydroxy, nitro, and morpholine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O5

Molecular Weight

279.25 g/mol

IUPAC Name

3-hydroxy-3-morpholin-4-yl-5-nitro-1H-indol-2-one

InChI

InChI=1S/C12H13N3O5/c16-11-12(17,14-3-5-20-6-4-14)9-7-8(15(18)19)1-2-10(9)13-11/h1-2,7,17H,3-6H2,(H,13,16)

InChI Key

FTLWAFXNQCWRGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O

Origin of Product

United States

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